4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
Preparation Methods
The synthesis of 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with morpholine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to ensure complete conversion of the starting materials . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects. The morpholinoacetyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-(2-morpholinoacetyl)-3,4-dihydroquinoxalin-2(1H)-one include other quinoxaline derivatives, such as:
2-morpholino-4-anilinoquinoline: Known for its anticancer properties.
2-(2-morpholinoacetyl)hydrazinocarbothioamide: Used in coordination chemistry and complexation studies.
2-(morpholino)phenylboronic acid: Utilized in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific combination of the quinoxaline core and the morpholinoacetyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-(2-morpholin-4-ylacetyl)-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-17(12-4-2-1-3-11(12)15-13)14(19)10-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,18) |
InChI Key |
ZSHQRZDRGYJEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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